![molecular formula C24H28N2O3S B2492139 1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone CAS No. 850932-74-0](/img/structure/B2492139.png)

1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

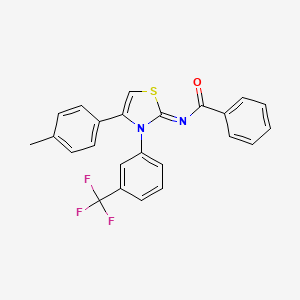

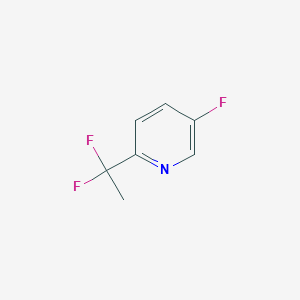

1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone, also known as AZ-ILS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research.

Scientific Research Applications

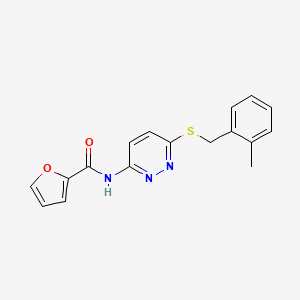

Analysis of Azepane Isomers

Researchers in Tokyo conducted a survey of unregulated drugs, identifying two new compounds, including an azepane isomer of AM-2233 and an inhibitor of fatty acid amide hydrolase, known as URB597. They employed various chromatographic and spectroscopic methods for identification and developed a liquid chromatography method with ultraviolet detection for quantitation of these compounds in commercial products (Nakajima et al., 2012).

Rhodozepinone: Antitrypanosomal Azepino-diindole Alkaloid

Rhodozepinone, an azepino-diindole alkaloid along with five other compounds, was isolated from the marine sponge-derived bacterium Rhodococcus sp. UA13. This compound demonstrated significant antibacterial and antitrypanosomal activities, highlighting the potential of sponge-derived actinomycetes as a source of bioactive natural products for drug discovery (Elsayed et al., 2017).

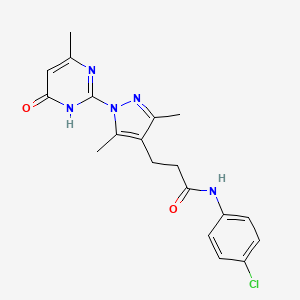

Biologically Active Conformation of GB-115

A study on the biologically active conformation of GB-115, a cholecystokinin-4 retro dipeptide analogue with anxiolytic activity, revealed the β-turn type II as the active conformation. This insight was obtained through 1H NMR spectroscopy and the study of sterically restricted analogues, contributing to the understanding of structure-activity relationships in these compounds (Gudasheva et al., 2013).

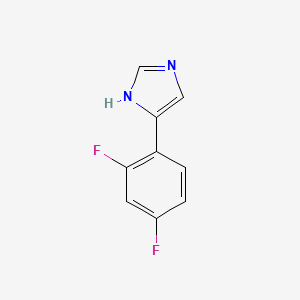

Antileishmanial Activity of Indole Derivatives

N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized and screened for antileishmanial activity. The transformation from methyleneamines to azetidin-2-ones resulted in a marked improvement in anti-parasitic activity, underscoring the therapeutic potential of these derivatives (Singh et al., 2012).

properties

IUPAC Name |

1-(azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-19-10-4-5-11-20(19)16-26-17-23(21-12-6-7-13-22(21)26)30(28,29)18-24(27)25-14-8-2-3-9-15-25/h4-7,10-13,17H,2-3,8-9,14-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYNVUCINKRXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)